molecular formula C10H19Li4N5O17P2S B14111623 Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate

Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate

Cat. No.: B14111623
M. Wt: 603.2 g/mol
InChI Key: CILCBHVMBXGMCP-UHFFFAOYSA-J
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Description

Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a compound that plays a crucial role in various biochemical processes. It is commonly used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases. This compound is essential for the sulfation of glycans and is involved in numerous biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through a multi-step chemical process. One practical synthesis involves the reaction of adenosine 2’,3’-cyclic phosphate 5’-phosphate with triethylamine-N-sulfonic acid to form adenosine 2’,3’-cyclic phosphate 5’-phosphosulfate. This intermediate is then treated with ribonuclease-T2 to yield the final product .

Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves enzymatic synthesis. The compound is produced by the action of PAPS synthase in the cytoplasm and nucleus of animal cells, as well as in the cytoplasm and plastids of plant cells .

Chemical Reactions Analysis

Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfated compounds, which are crucial for biological functions such as hormone regulation and detoxification .

Scientific Research Applications

Adenosine 3’-phosphate 5’-phosphosulfate lithium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of adenosine 3’-phosphate 5’-phosphosulfate lithium involves its role as a sulfate donor. The compound donates a sulfonate group to various substrates through the action of sulfotransferases. This process is crucial for the sulfation of glycans, hormones, and other biomolecules. The molecular targets and pathways involved include the sulfotransferase enzymes and their respective substrates .

Comparison with Similar Compounds

Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual phosphate and sulfate groups, which make it an essential co-substrate for sulfotransferase reactions. This dual functionality is not commonly found in other similar compounds, highlighting its importance in biochemical processes .

Properties

Molecular Formula

C10H19Li4N5O17P2S

Molecular Weight

603.2 g/mol

IUPAC Name

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate

InChI

InChI=1S/C10H15N5O13P2S.4Li.4H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;4*1H2/q;4*+1;;;;/p-4

InChI Key

CILCBHVMBXGMCP-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O

Origin of Product

United States

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